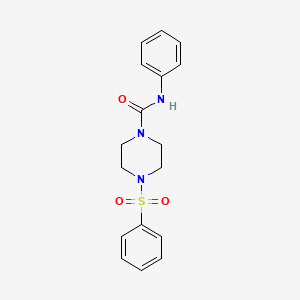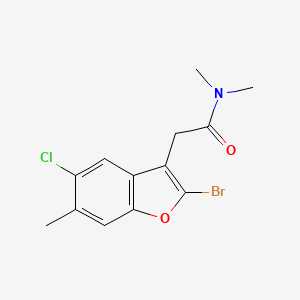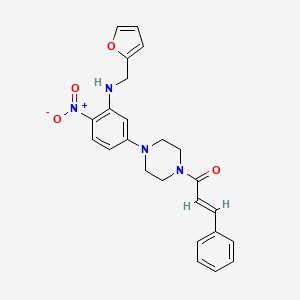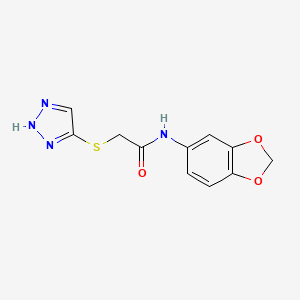
N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide, also known as PSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PSP is a piperazine derivative that has been studied for its ability to modulate various biological systems, including the central nervous system, cardiovascular system, and immune system. In
Mecanismo De Acción
The mechanism of action of N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various receptors and ion channels in the central nervous system. This compound has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood and anxiety. It has also been shown to modulate the activity of voltage-gated ion channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its modulation of neurotransmitter activity, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to modulate the activity of various enzymes involved in the metabolism of neurotransmitters and other signaling molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide for lab experiments is its ability to modulate multiple biological systems, making it a versatile tool for studying various diseases. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for research.
Direcciones Futuras
There are several future directions for research on N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide. One area of interest is its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. Another area of interest is its potential use as a tool for studying the activity of various neurotransmitters and ion channels in the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide involves the reaction of N-phenylpiperazine with phenylsulfonyl chloride in the presence of a base. The reaction yields this compound as a white solid with a melting point of 192-194°C. The purity of the compound can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research is its effect on the central nervous system. This compound has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This modulation has been linked to the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(18-15-7-3-1-4-8-15)19-11-13-20(14-12-19)24(22,23)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDLYBHKHHDXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methylene]amino}sulfonyl)benzoate](/img/structure/B5318416.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5318424.png)
![2-[2-(3,4-dichlorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5318431.png)

![(4-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5318438.png)
![5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318444.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5318448.png)
![2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5318474.png)
![ethyl 2-[4-(diethylamino)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318491.png)

![2-hydroxy-5-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B5318507.png)
![N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide](/img/structure/B5318522.png)

![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5318540.png)